ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of EDIP involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of EDIP consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom.Chemical Reactions Analysis
The chemical reactions involving EDIP include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical and Chemical Properties Analysis
The IUPAC name for EDIP is ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate . The InChI code is 1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been synthesized and applied in the formation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing their utility in selective cyclocondensation reactions (P. S. Lebedˈ et al., 2012).
- These compounds have also been prepared through hydrazinolysis, demonstrating their flexibility in chemical synthesis (K. Pilgram, 1980).
- Research has developed a general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, expanding the application potential of these compounds (Karolina Dzedulionytė et al., 2022).
Applications in Heterocyclic Compound Synthesis
- Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate has been utilized as a precursor in Sonogashira-type cross-coupling reactions for synthesizing condensed pyrazoles, indicating its importance in creating complex heterocyclic structures (Eglė Arbačiauskienė et al., 2011).
- The compound has shown potential in the synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines, further highlighting its versatility in chemical synthesis (N. M. Tsizorik et al., 2018).
Potential Biological Activities
- Related compounds like ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been studied for their antioxidant and antimicrobial activities, suggesting possible biological applications for this compound derivatives (K. Umesha et al., 2009).
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRZIZCYKJXHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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